1,8-Cyclotetradecadiyne

Description

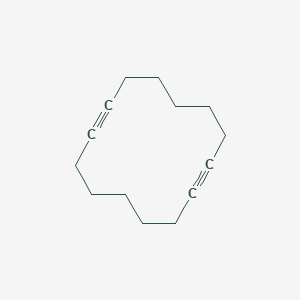

Structure

3D Structure

Properties

IUPAC Name |

cyclotetradeca-1,8-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTCHBNCNJEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CCCCCCC#CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165515 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-80-3 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,8-Cyclotetradecadiyne

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,8-cyclotetradecadiyne, a significant macrocyclic diyne. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, the mechanistic principles underpinning these reactions, and detailed experimental considerations. We will delve into the prevalent methods for its synthesis, primarily focusing on the intramolecular cyclization of acyclic precursors. This guide will explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Key characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are also presented to aid in the identification and purification of the target molecule.

Introduction: The Significance of 1,8-Cyclotetradecadiyne

Macrocyclic compounds, characterized by their large ring structures, are of immense interest in various fields of chemistry, including medicinal chemistry, materials science, and supramolecular chemistry. 1,8-Cyclotetradecadiyne (C₁₄H₂₀) is a notable member of this class, featuring a 14-membered carbon ring containing two conjugated triple bonds.[1] This structural motif imparts a degree of rigidity and a unique three-dimensional architecture, making it a valuable building block for the synthesis of more complex molecular scaffolds. The diyne functionality also serves as a versatile handle for further chemical transformations, such as click chemistry, polymerization, and metal-catalyzed cross-coupling reactions. Understanding the synthesis of this core structure is paramount for its application in the development of novel therapeutics, functional materials, and molecular devices.

Synthetic Strategies: A Mechanistic Perspective

The primary route to 1,8-cyclotetradecadiyne involves the cyclodimerization of a suitable C₇ precursor, 1,7-octadiyne. This transformation is typically achieved through oxidative coupling reactions that favor intramolecular cyclization over intermolecular polymerization. The choice of reaction conditions, particularly the concentration of the starting material, is critical to maximizing the yield of the desired macrocycle. The most prominent and effective methods for this cyclization are the Glaser, Eglinton, and Hay coupling reactions.

The Glaser Coupling: A Historical Foundation

The Glaser coupling, first reported in 1869, is one of the oldest methods for the oxidative homocoupling of terminal alkynes.[2] The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), in the presence of an oxidant, commonly air or oxygen, and a base like ammonia.[2]

Mechanism: The reaction proceeds through the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide units to form the diyne.

The Eglinton and Hay Couplings: Refinements for Macrocyclization

The original Glaser coupling conditions can sometimes lead to low yields of macrocyclic products due to competing polymerization. The Eglinton and Hay modifications offer improved control and are generally preferred for macrocyclization reactions.

The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate (Cu(OAc)₂), in a coordinating solvent like pyridine.[3] This eliminates the need for an external oxidant like air. The pyridine acts as both a base and a ligand, facilitating the formation of a copper-acetylide complex that undergoes intramolecular coupling.

The Hay coupling is a catalytic version of the Glaser coupling that employs a soluble copper(I) catalyst, typically a complex of copper(I) chloride with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA).[4] This modification allows the reaction to be carried out in a wider range of organic solvents and often leads to higher yields of the desired macrocycle. The reaction is still dependent on an external oxidant, usually air, to regenerate the active copper(II) species in the catalytic cycle.

Experimental Protocol: A Representative Synthesis

The following protocol describes a representative synthesis of 1,8-cyclotetradecadiyne via the Hay coupling of 1,7-octadiyne. This method is chosen for its catalytic nature and generally good yields for macrocyclization.

Materials:

-

1,7-Octadiyne

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

High-purity pyridine (as solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A solution of copper(I) chloride and TMEDA in pyridine is prepared in a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for bubbling air.

-

High-Dilution Addition: A solution of 1,7-octadiyne in pyridine is added dropwise to the vigorously stirred catalyst solution over an extended period (e.g., 8-12 hours) using a syringe pump. This high-dilution technique is crucial to favor the intramolecular cyclization over intermolecular polymerization. A slow stream of air is bubbled through the reaction mixture throughout the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1,8-cyclotetradecadiyne as a white solid.

Characterization of 1,8-Cyclotetradecadiyne

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,8-cyclotetradecadiyne.

Table 1: Physicochemical Properties of 1,8-Cyclotetradecadiyne

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ | [1] |

| Molecular Weight | 188.31 g/mol | [5] |

| CAS Number | 1540-80-3 | [1] |

| Appearance | White Solid | |

| Exact Mass | 188.156501 g/mol | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,8-cyclotetradecadiyne.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the fourteen-membered ring. The protons adjacent to the alkyne groups will appear at a different chemical shift compared to the other methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp-hybridized carbons of the diyne functionality, typically in the range of 60-90 ppm.[6] The sp³-hybridized carbons of the methylene groups will appear in the aliphatic region of the spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption band for 1,8-cyclotetradecadiyne is the C≡C stretching vibration, which is typically weak or absent in symmetrical alkynes due to the lack of a significant dipole moment change. However, a weak band may be observed around 2100-2260 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed in the region of 2850-3000 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,8-cyclotetradecadiyne, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 188.31, corresponding to the molecular weight of the compound.[5]

Applications and Future Perspectives

1,8-Cyclotetradecadiyne serves as a versatile platform for the construction of more intricate molecular architectures. Its diyne unit can participate in a variety of chemical transformations, including:

-

Polymerization: The diyne can be polymerized to form novel conjugated polymers with interesting electronic and optical properties.

-

Click Chemistry: The terminal alkynes can be functionalized to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for bioconjugation and materials science.

-

Synthesis of Complex Macrocycles: The diyne can be further elaborated to create larger and more complex macrocyclic systems with potential applications in host-guest chemistry and as synthetic ionophores.

-

Drug Discovery: The rigid scaffold of 1,8-cyclotetradecadiyne can be used as a template for the design of novel therapeutic agents with constrained conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

The continued exploration of the synthesis and reactivity of 1,8-cyclotetradecadiyne and its derivatives holds significant promise for advancements in various scientific disciplines.

References

-

SpectraBase. 1,8-Cyclotetradecadiyne. [Link]

- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.

- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321.

- Eglinton, G., & Galbraith, A. R. (1959). Macrocyclic acetylenic compounds. Part I. The synthesis of cyclotetradeca-1,3,8,10-tetrayne and related compounds. Journal of the Chemical Society (Resumed), 889-896.

-

NIST. 1,8-Cyclotetradecadiyne. [Link]

-

Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

-

Wikipedia. Glaser coupling. [Link]

-

Royal Society of Chemistry. construction of a new class of polyether macrocycles having a 1,3-diyne unit. [Link]

-

ACS Publications. Nickel(0)-Catalyzed [2 + 2 + 2 + 2] Cycloadditions of Terminal Diynes for the Synthesis of Substituted Cyclooctatetraenes. [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. [Link]

-

David Spring's group. Strategies for the Diversity-Oriented Synthesis of Macrocycles. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and applications of macrocyclic arenes. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubMed Central. A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. [Link]

-

Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0289326). [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. [Link]

-

Wikipedia. Glaser coupling. [Link]

Sources

1,8-Cyclotetradecadiyne CAS number 1540-80-3

An In-depth Technical Guide to 1,8-Cyclotetradecadiyne: A Bifunctional Scaffold for Advanced Bioconjugation

Abstract

1,8-Cyclotetradecadiyne is a 14-membered carbocyclic molecule distinguished by the presence of two opposing alkyne functional groups. This unique, symmetric architecture positions it as a highly valuable bifunctional linker and molecular scaffold, particularly for applications in drug development, materials science, and bioconjugation. The terminal alkyne moieties serve as reactive handles for facile and efficient modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry." This guide provides a comprehensive technical overview of 1,8-cyclotetradecadiyne, detailing its physicochemical properties, a robust proposed synthetic pathway, and a detailed exploration of its application in the construction of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular architectures for next-generation therapeutics.

Introduction to 1,8-Cyclotetradecadiyne: A Molecule of Symmetry and Potential

Macrocycles are of immense interest in chemistry and pharmacology due to their unique conformational properties and ability to engage with biological targets. 1,8-Cyclotetradecadiyne (cyclotetradeca-1,8-diyne) is a structurally elegant example. Its C₂ symmetry and the precise 1,8-disposition of its two alkyne groups across a flexible fourteen-carbon ring make it an ideal candidate for applications requiring the specific spatial arrangement of conjugated moieties.

The primary utility of this molecule stems from its twin alkyne groups. Alkynes are exceptionally versatile functional groups in modern organic synthesis. They are relatively stable yet highly reactive under specific conditions, most notably in the context of click chemistry. This allows for the covalent linking of 1,8-cyclotetradecadiyne to two separate molecules (which have been functionalized with azide groups) in a rapid, high-yield, and bioorthogonal manner. This capability is paramount in fields like drug delivery, where it can be used to create complex constructs such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application. Key data for 1,8-cyclotetradecadiyne are summarized below.

Core Chemical Identifiers

-

IUPAC Name: cyclotetradeca-1,8-diyne

-

CAS Number: 1540-80-3

-

Molecular Formula: C₁₄H₂₀[1]

-

SMILES: C1CCC#CCCCCCC#CCC1[1]

Quantitative Physical Data

The following table summarizes the key physical and thermochemical properties of 1,8-cyclotetradecadiyne, compiled from authoritative databases.

| Property | Value | Units | Source |

| Molecular Weight | 188.31 | g/mol | PubChem[1] |

| Exact Mass | 188.156500638 | Da | PubChem[1] |

| Melting Temperature (T_fus) | 370.00 ± 0.30 | K | Cheméo[2] |

| Enthalpy of Fusion (Δ_fus_H) | 22.60 | kJ/mol | Cheméo[2] |

| Standard Solid Enthalpy of Combustion (Δ_c_H°_solid) | -8515.20 ± 1.70 | kJ/mol | Cheméo[2] |

| Solid Phase Enthalpy of Formation (Δ_f_H°_solid) | 147.70 ± 2.30 | kJ/mol | Cheméo[2] |

| Predicted LogP (Octanol/Water) | 3.908 | Cheméo[2] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and quality control of 1,8-cyclotetradecadiyne. Key spectral features include:

-

¹³C NMR: Resonances corresponding to the sp-hybridized carbons of the alkyne groups and the sp³-hybridized carbons of the aliphatic chain.

-

IR Spectroscopy: Characteristic C≡C and C-H (alkyne) stretching frequencies.

-

Mass Spectrometry: A molecular ion peak corresponding to its exact mass, which can be used to confirm its identity.[1]

Synthesis and Purification: A Proposed Methodology

The synthesis of medium-to-large ring macrocycles is a classic challenge in organic chemistry due to the entropic penalty of bringing two ends of a linear precursor together. For a symmetric diyne like 1,8-cyclotetradecadiyne, the most logical and field-proven approach is the intramolecular oxidative coupling of a linear α,ω-diyne. The Glaser-Eglinton-Hay family of copper-mediated couplings is the gold standard for this transformation.[3][4]

The following protocol describes a proposed synthesis based on the Hay modification of the Glaser coupling , which utilizes a catalytic amount of a Cu(I) salt with an amine ligand and oxygen as the terminal oxidant.[5] The key to success is the use of high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1,8-Cyclotetradecadiyne.

Detailed Experimental Protocol (Proposed)

Materials:

-

1,7-Octadiyne (precursor)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Pyridine (anhydrous)

-

Acetone (anhydrous)

-

Oxygen (balloon or gas inlet)

-

Syringe pump

-

Standard reflux and extraction glassware

-

Silica gel for chromatography

Causality and Rationale: The choice of the Hay coupling is deliberate. It uses a catalytic amount of copper, which is more economical and easier to remove during workup than the stoichiometric copper used in the Eglinton reaction.[5] TMEDA serves as a ligand that both solubilizes the copper salt and activates it for the coupling reaction. Pyridine acts as a base and solvent. The most critical parameter is the high-dilution condition. By adding the precursor very slowly to the reaction vessel, the concentration of the linear diyne at any given moment is kept extremely low. This ensures that a reactive terminal alkyne on one end of a molecule is statistically far more likely to encounter the other end of the same molecule (intramolecular reaction) rather than another molecule (intermolecular polymerization).

Step-by-Step Procedure:

-

Setup: Assemble a 2 L three-neck round-bottom flask equipped with a reflux condenser, a gas inlet for oxygen, and a septum for the addition line. Charge the flask with 1.5 L of a 1:1 mixture of anhydrous pyridine and acetone. Add Copper(I) chloride (0.1 eq) and TMEDA (1.2 eq).

-

Reaction Initiation: Heat the mixture to a gentle reflux while bubbling a slow stream of oxygen through the solution. The solution should turn a deep green or blue, indicating the formation of the active catalytic complex.

-

High-Dilution Addition: Prepare a solution of 1,7-octadiyne (1.0 eq) in 250 mL of the same 1:1 pyridine/acetone solvent mixture. Using a syringe pump, add this solution to the refluxing catalyst mixture dropwise over a period of 10-12 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction to reflux for an additional 2 hours. The reaction can be monitored by TLC or GC-MS by taking small aliquots to check for the disappearance of the starting material and the appearance of a new, less polar spot (the cyclized product).

-

Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing 1 L of 1 M HCl(aq) and 500 mL of diethyl ether. Extract the aqueous layer twice more with 250 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude oil will contain the desired cyclic dimer (1,8-cyclotetradecadiyne), some cyclic trimer, and other oligomers. Purify this mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 1,8-cyclotetradecadiyne.

Core Application: A Bifunctional Linker in Antibody-Drug Conjugate (ADC) Development

The true power of 1,8-cyclotetradecadiyne lies in its role as a symmetric, bifunctional linker. In drug development, ADCs are a leading class of targeted therapeutics.[6] They consist of a monoclonal antibody that targets a specific cancer cell antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[7][8] The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.[6]

1,8-Cyclotetradecadiyne is an ideal scaffold for constructing a linker that can attach two payload molecules, thereby increasing the Drug-to-Antibody Ratio (DAR) in a controlled manner. Its two alkyne groups can react with two azide-functionalized molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9]

Conceptual Workflow: ADC Synthesis using 1,8-Cyclotetradecadiyne

This section outlines a validated, conceptual workflow for using 1,8-cyclotetradecadiyne to create an ADC.

Caption: Conceptual workflow for ADC synthesis using 1,8-cyclotetradecadiyne.

Protocol Insights and Experimental Rationale

Step 1: Payload Functionalization

-

Action: A potent cytotoxic drug (e.g., Monomethyl auristatin E, MMAE) is chemically modified to bear an azide group. This is typically achieved by reacting an amine handle on the drug with an NHS ester of an azide-containing molecule, such as N-succinimidyl azidoacetate.[10]

-

Rationale: This step prepares the payload for the first click reaction. The azide is the complementary reactive partner to the alkyne on the linker.

Step 2: Dimerization of Payload with Linker

-

Action: Two equivalents of the azide-functionalized payload are reacted with one equivalent of 1,8-cyclotetradecadiyne. The reaction is catalyzed by a Cu(I) source, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

-

Rationale: This is the core CuAAC reaction. It is highly efficient and specific, forming a stable triazole ring to connect each payload molecule to the linker.[11] This creates a single chemical entity containing two payload molecules, which simplifies subsequent purification and conjugation to the antibody. Performing this step before antibody conjugation prevents exposing the sensitive biologic to potentially denaturing copper catalysts.

Step 3: Activation of the Payload-Linker Construct

-

Action: The now-dimerized payload-linker construct needs a handle to attach to the antibody. A common strategy is to incorporate a strain-promoted click chemistry handle, such as Dibenzocyclooctyne (DBCO), onto the construct. If the original linker synthesis incorporated a third functional group for this purpose, it would be activated now (e.g., reacting a carboxylic acid with DBCO-Amine).

-

Rationale: Direct conjugation to antibodies must be performed under physiological conditions (aqueous buffer, neutral pH) and without cytotoxic reagents like copper. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal, copper-free click reaction perfect for this purpose.[12][13] By adding a DBCO group (a strained alkyne) to our payload construct, we prepare it for reaction with an azide on the antibody.

Step 4: Antibody Functionalization

-

Action: The monoclonal antibody is engineered to have a specific site for azide installation. This can be an engineered cysteine residue or an unnatural amino acid incorporated during expression. This site is then reacted with an azide-containing reagent.

-

Rationale: Site-specific conjugation is crucial for producing homogeneous ADCs with a defined DAR. Random conjugation (e.g., to surface lysines) leads to a heterogeneous mixture of products with varying efficacy and pharmacokinetic profiles.

Step 5: Final Conjugation (SPAAC)

-

Action: The azide-functionalized antibody is mixed with the DBCO-activated payload-linker construct in a suitable buffer (e.g., PBS).

-

Rationale: The ring strain of the DBCO group drives the reaction with the azide on the antibody, forming a stable triazole linkage without any catalyst.[12] This final step is clean, efficient, and biocompatible, yielding the final ADC. The product can then be purified using standard biochemical techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on available safety data and best laboratory practices.

-

Hazard Identification: 1,8-Cyclotetradecadiyne is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] It may also cause skin and eye irritation upon contact.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion and Future Outlook

1,8-Cyclotetradecadiyne is more than a chemical curiosity; it is a powerful and precise tool for molecular construction. Its symmetric, bifunctional nature makes it an exemplary linker for advanced applications in drug development, particularly for creating homogeneous, high-DAR ADCs. The proposed synthetic route via Hay coupling offers a reliable method for its production, and its utility in click chemistry-based bioconjugation workflows is clear and compelling.

Future research may focus on creating derivatives of the 1,8-cyclotetradecadiyne backbone to modulate solubility, steric hindrance, and pharmacokinetic properties. The incorporation of cleavable moieties within the aliphatic chains could lead to the development of novel, stimuli-responsive linkers. As the demand for precisely engineered therapeutic conjugates continues to grow, the importance of elegant and functional scaffolds like 1,8-cyclotetradecadiyne will undoubtedly increase.

References

- Leonard, N. J., & Mader, C. W. (1950). Pioneering the Macrocycle: The Discovery and Synthesis of 1,8-Cyclotetradecanedione. BenchChem.

-

PubChem. (n.d.). 1,8-Cyclotetradecadiyne. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,8-Cyclotetradecadiyne (CAS 1540-80-3). Retrieved from [Link]

-

NIST. (n.d.). 1,8-Cyclotetradecadiyne. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Jin, Z., et al. (2011). A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. Chemistry Central Journal.

- Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry.

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

- Lu, K.-L., et al. (2006). Reactions of Cyclotetradeca-1,8-diyne with Triosmium Carbonyl Clusters. Journal of the Chinese Chemical Society.

-

ResearchGate. (n.d.). Known cycloalkynes for bioconjugation. Retrieved from [Link]

- Babu, S. A., et al. (2014). Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit. RSC Publishing.

-

Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

- Naveen, et al. (2014). Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit. Royal Society of Chemistry.

- Kölmel, D. K., & Kool, E. T. (2017). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules.

- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.

-

Mablink. (n.d.). Bioconjugation application notes. Retrieved from [Link]

- Mandhare, A., & Banerjee, P. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.

-

ResearchGate. (n.d.). Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels–Alder Bioconjugation. Retrieved from [Link]

- Gleiter, R., et al. (1997). Preparation and Structures of Cyclotetradeca‐4,11‐diynone, Cyclotetradeca‐4,11‐diyne‐1,8‐dione, Their Exomethylene Derivatives, and 1,8‐Dioxacyclotetradeca‐4,11‐diyne. Liebigs Annalen.

-

Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5,7,9,11,13-Cyclotetradecaheptayne. National Center for Biotechnology Information. Retrieved from [Link]

- Lang, K., & Chin, J. W. (2014).

-

ResearchGate. (n.d.). Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. Retrieved from [Link]

-

Pfizer. (2021). Science Made Simple: Antibody-Drug Conjugates (ADCs). YouTube. Retrieved from [Link]

Sources

- 1. 1,8-diazacyclotetradecane-2,9-dione synthesis - chemicalbook [chemicalbook.com]

- 2. 1,8-CYCLOTETRADECADIYNE | 1540-80-3 [chemicalbook.com]

- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 4. Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. abzena.com [abzena.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Bioconjugation application notes [bionordika.fi]

- 10. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclotetradeca-1,8-diyne: Nomenclature, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1,8-cyclotetradecadiyne, with a primary focus on the systematic derivation of its IUPAC name, cyclotetradeca-1,8-diyne. The document elucidates the fundamental principles of IUPAC nomenclature for cyclic alkynes. Beyond nomenclature, this guide delves into the key chemical and physical properties, outlines a representative synthetic pathway, discusses its reactivity, and summarizes its safety profile. This resource is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this macrocyclic diyne.

Introduction

Macrocyclic compounds, characterized by their large ring structures, are of significant interest in various fields of chemistry, including materials science and medicinal chemistry. 1,8-Cyclotetradecadiyne, a 14-membered carbocyclic ring containing two alkyne functional groups, serves as a valuable building block and a subject of study in its own right. Its rigid, yet flexible, structure imparted by the sp-hybridized carbon atoms of the triple bonds leads to unique conformational properties and reactivity. Understanding the precise naming convention of such molecules is paramount for unambiguous scientific communication. The officially recognized IUPAC name for this compound is cyclotetradeca-1,8-diyne [1].

Decoding the IUPAC Nomenclature: Cyclotetradeca-1,8-diyne

The IUPAC (International Union of Pure and Applied Chemistry) system of nomenclature provides a standardized set of rules to assign a unique and descriptive name to every chemical compound. The name "cyclotetradeca-1,8-diyne" can be systematically deconstructed to reveal the molecule's structure.

Foundational Principles of Cycloalkane and Cycloalkyne Nomenclature

The naming of cyclic compounds follows a logical progression:

-

Parent Chain Identification : The primary structural feature is identified. For a cyclic hydrocarbon, the prefix "cyclo-" is used[2][3]. The number of carbon atoms in the ring determines the root name of the parent alkane (e.g., hexane for six carbons, octane for eight)[2][3].

-

Identification of Unsaturation : The presence of double or triple bonds is indicated by changing the "-ane" suffix of the parent alkane to "-ene" for alkenes or "-yne" for alkynes.

-

Locating Multiple Bonds : When multiple double or triple bonds are present, prefixes such as "di-", "tri-", etc., are used before the "-ene" or "-yne" suffix (e.g., "diene," "diyne")[4]. The positions of these multiple bonds are designated by numerical locants.

-

Numbering the Ring : The carbon atoms of the ring are numbered to assign the lowest possible locants to the principal functional groups or points of unsaturation[5]. For a cycloalkadiyne, numbering begins at one of the triply bonded carbons and proceeds around the ring in the direction that gives the other triple bond the lowest possible number.

Application to 1,8-Cyclotetradecadiyne

Let's apply these rules to the target molecule:

-

"cyclo-" : This prefix indicates that the carbon atoms form a ring[2].

-

"-tetradeca-" : This root name signifies a total of 14 carbon atoms in the parent ring structure. This is analogous to the linear alkane, tetradecane.

-

"-diyne" : The "di" prefix indicates the presence of two alkyne (triple bond) functional groups. The "-yne" suffix is characteristic of alkynes.

-

"1,8-" : These are the locants that specify the positions of the two triple bonds. Numbering starts at one of the sp-hybridized carbons of the first triple bond (position 1) and continues around the ring. To assign the lowest possible locant to the second triple bond, the numbering proceeds in the direction that reaches it sooner. In this case, the second triple bond begins at carbon 8.

The following diagram illustrates the IUPAC numbering convention for cyclotetradeca-1,8-diyne.

Caption: IUPAC numbering for cyclotetradeca-1,8-diyne.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of cyclotetradeca-1,8-diyne is presented below.

| Property | Value | Source |

| IUPAC Name | cyclotetradeca-1,8-diyne | [1] |

| Synonym | 1,8-Cyclotetradecadiyne | [1] |

| CAS Number | 1540-80-3 | [1][6] |

| Molecular Formula | C₁₄H₂₀ | [1][6] |

| Molecular Weight | 188.31 g/mol | [1] |

| Monoisotopic Mass | 188.1565 Da | [7] |

| Melting Point (Tfus) | 370.00 ± 0.30 K (96.85 °C) | [8] |

| Enthalpy of Fusion (ΔfusH) | 22.60 kJ/mol at 370.00 K | [8] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -8515.20 ± 1.70 kJ/mol | [8] |

| Enthalpy of Formation (Gas, ΔfH°gas) | 313.80 ± 4.00 kJ/mol | [8] |

| Enthalpy of Sublimation (ΔsubH°) | 166.10 kJ/mol | [8] |

Synthesis of Cyclotetradeca-1,8-diyne

The synthesis of macrocyclic alkynes often involves the cyclization of a linear precursor under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. A common strategy is the oxidative coupling of a terminal dialkyne.

Representative Synthetic Workflow: Eglinton Coupling

The Eglinton coupling provides a classic method for the synthesis of cyclic diynes. This reaction involves the oxidative coupling of a terminal diyne in the presence of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.

Caption: Workflow for the synthesis of cyclotetradeca-1,8-diyne.

Detailed Experimental Protocol (Conceptual)

-

High-Dilution Setup : A solution of 1,13-tetradecadiyne in pyridine is prepared. A separate, large-volume flask is charged with a suspension of copper(II) acetate in pyridine and heated to reflux. The high-dilution principle is crucial to maximize the probability of the two ends of the same molecule reacting with each other.

-

Cyclization : The solution of 1,13-tetradecadiyne is added dropwise to the refluxing copper(II) acetate suspension over several hours. The reaction is monitored for the disappearance of the starting material.

-

Workup and Isolation : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove copper salts.

-

Purification : The crude product is purified by column chromatography on silica gel to yield pure cyclotetradeca-1,8-diyne.

Reactivity and Applications

The chemical reactivity of cyclotetradeca-1,8-diyne is dominated by its alkyne functionalities. These triple bonds can undergo a variety of transformations, making the molecule a versatile intermediate.

-

Hydrogenation : The triple bonds can be fully or partially hydrogenated. Complete hydrogenation yields cyclotetradecane[6]. The enthalpy of this reaction (for the conversion of 1,8-cyclotetradecadiyne to cyclotetradecane) has been measured to be -524.7 ± 0.59 kJ/mol in acetic acid[6].

-

Polymerization : Under appropriate catalytic conditions, cyclotetradeca-1,8-diyne can undergo ring-opening metathesis polymerization (ROMP) or other polymerization reactions to form polymers with unique architectures.

-

Click Chemistry : The alkyne groups can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole-containing macrocycles or polymers.

-

Precursor to Aromatics : The diyne moiety can be a precursor to forming aromatic systems. For instance,[9]annulene (cyclotetradecaheptaene) is a related 14-membered ring system that has been central to the study of aromaticity[10].

Caption: Key reaction pathways for cyclotetradeca-1,8-diyne.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,8-cyclotetradecadiyne is classified as follows:

-

Hazard Statement : H302: Harmful if swallowed[1].

-

Signal Word : Warning[1].

-

Hazard Class : Acute toxicity, oral (Category 4)[1].

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

The IUPAC name cyclotetradeca-1,8-diyne precisely describes the 14-membered cyclic structure containing two alkyne groups at the 1 and 8 positions. This nomenclature is derived from a systematic set of rules that ensures clarity and universality in chemical communication. Beyond its name, cyclotetradeca-1,8-diyne is a molecule with interesting properties and significant synthetic potential, particularly as a monomer for polymerization and as a scaffold in macrocyclic chemistry. Its well-defined structure and reactive handles make it a valuable tool for chemists in both academic and industrial research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137070, 1,8-Cyclotetradecadiyne. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16, 1,8-Diazacyclotetradecane-2,9-dione. Retrieved from [Link].

-

Cheméo (2023). Chemical Properties of 1,8-Cyclotetradecadiyne (CAS 1540-80-3). Retrieved from [Link].

-

National Institute of Standards and Technology (2025). 1,8-Cyclotetradecadiyne in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 283592, 1,8-Diazacyclotetradecane-2,7-dione. Retrieved from [Link].

-

Chemsrc (2025). 1,8-diazacyclotetradecane-2,9-dione | CAS#:56403-09-9. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138283, 1,7-Cyclotridecadiyne. Retrieved from [Link].

-

PubChemLite (2025). 1,8-cyclotetradecadiyne (C14H20). Retrieved from [Link].

-

Chemistry LibreTexts (2024). 4.1: Naming Cycloalkanes. Retrieved from [Link].

-

Chad's Prep (2020). 4.1 IUPAC Nomenclature of Alkanes and Cycloalkanes | Organic Chemistry. Retrieved from [Link].

-

OpenStax (2023). 4.1 Naming Cycloalkanes - Organic Chemistry. Retrieved from [Link].

-

Local Pharma Guide (n.d.). CAS NO. 1540-80-3 | 1,8-CYCLOTETRADECADIYNE | C14H20. Retrieved from [Link].

-

Wikipedia (n.d.). Cyclotetradecaheptaene. Retrieved from [Link].

-

Chemistry LibreTexts (2023). 4.1: Naming Cycloalkanes. Retrieved from [Link].

-

Química Orgánica (2024). IUPAC Nomenclature Rules for Cycloalkanes. Retrieved from [Link].

-

Scientific Research Publishing (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Retrieved from [Link].

-

ResearchGate (2025). One-pot Synthesis of 1,8-Dioxo-decahydroacridine Derivatives in Aqueous Media. Retrieved from [Link].

Sources

- 1. 1,8-Cyclotetradecadiyne | C14H20 | CID 137070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. 1,8-Cyclotetradecadiyne [webbook.nist.gov]

- 7. PubChemLite - 1,8-cyclotetradecadiyne (C14H20) [pubchemlite.lcsb.uni.lu]

- 8. 1,8-Cyclotetradecadiyne (CAS 1540-80-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CAS NO. 1540-80-3 | 1,8-CYCLOTETRADECADIYNE | C14H20 [localpharmaguide.com]

- 10. Cyclotetradecaheptaene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermochemical Data of 1,8-Cyclotetradecadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Cyclotetradecadiyne (C₁₄H₂₀) is a fascinating macrocyclic diyne that has garnered interest in various fields of chemical research due to its unique structural and reactive properties. The fourteen-membered ring incorporating two triple bonds imparts significant ring strain, influencing its geometry and energetic landscape. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of combustion, and strain energy, is paramount for its application in the design of complex molecular architectures, in the study of reaction mechanisms, and for the development of novel therapeutics where strained alkynes can be utilized in bioorthogonal chemistry.

This technical guide provides a comprehensive overview of the thermochemical data for 1,8-cyclotetradecadiyne, detailing both experimental and computational methodologies for their determination. As a self-validating system of protocols and data, this document is designed to equip researchers with the foundational knowledge and practical insights necessary to confidently utilize and interpret the thermochemical behavior of this intriguing molecule.

Synthesis and Purification: The Foundation of Accurate Measurement

Proposed Synthetic Pathway: Oxidative Coupling

While a definitive, step-by-step protocol for the synthesis of 1,8-cyclotetradecadiyne is not extensively documented in readily available literature, a highly plausible and efficient route involves the intramolecular oxidative coupling of a suitable precursor. The Glaser, Eglinton, or Hay coupling reactions are powerful methods for the formation of carbon-carbon bonds between terminal alkynes and are well-suited for the synthesis of macrocyclic diynes.[1][2] A logical precursor for 1,8-cyclotetradecadiyne would be 1,13-tetradecadiyne, which could be cyclized under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Conceptual Experimental Protocol: Intramolecular Hay Coupling

-

Reaction Setup: A high-dilution apparatus is assembled, typically involving two syringe pumps to slowly add the substrate and the catalyst solution to a large volume of solvent. This setup is crucial to promote the desired intramolecular cyclization.

-

Reactant Preparation: A solution of 1,13-tetradecadiyne in a suitable solvent (e.g., pyridine or a mixture of dichloromethane and pyridine) is prepared. A separate solution of the catalyst, typically a copper(I) salt like CuCl complexed with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is also prepared.

-

Reaction Execution: The solutions of the diacetylene and the catalyst are added dropwise simultaneously over an extended period (e.g., 8-12 hours) to a vigorously stirred, large volume of the reaction solvent under an atmosphere of oxygen or air. The oxygen serves to re-oxidize the copper(I) catalyst.[2]

-

Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the copper catalyst. This typically involves partitioning the residue between an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA).

-

Purification: The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity 1,8-cyclotetradecadiyne.

Purification: Ensuring Sample Integrity

For thermochemical measurements, the purity of the sample is of utmost importance. Recrystallization and sublimation are two common and effective methods for purifying solid organic compounds like 1,8-cyclotetradecadiyne.[3]

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent is one in which 1,8-cyclotetradecadiyne is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as ethanol/water or hexane/ethyl acetate, can also be effective.

-

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling is critical for the formation of well-defined, pure crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.[3]

Experimental Determination of Thermochemical Data

Experimental thermochemistry provides the benchmark against which computational methods are validated. The primary techniques for determining the key thermochemical properties of 1,8-cyclotetradecadiyne are combustion calorimetry and methods for measuring the enthalpy of sublimation.

Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid and liquid organic compounds.[4] The experiment involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen.

Detailed Bomb Calorimetry Protocol:

-

Sample Preparation: A precisely weighed pellet of high-purity 1,8-cyclotetradecadiyne (typically 0.5-1.0 g) is placed in a crucible inside the bomb.

-

Bomb Assembly: A known length of fuse wire is connected to the electrodes within the bomb, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a known mass of water in the calorimeter bucket. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings. A calibrated thermometer and a stirrer are submerged in the water.

-

Combustion and Temperature Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of 1,8-cyclotetradecadiyne is then calculated from the temperature rise of the calorimeter system. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔU°c), the standard enthalpy of combustion (ΔH°c) can be calculated.

Enthalpy of Sublimation

The enthalpy of sublimation (ΔH°sub) is the enthalpy change required to convert one mole of a substance from the solid to the gaseous state. It is a crucial parameter for converting condensed-phase thermochemical data to the gas phase, which is the standard state for many computational calculations. Thermogravimetric analysis (TGA) is a modern and reliable method for determining the enthalpy of sublimation.[5]

Isothermal Thermogravimetric Analysis Protocol:

-

Instrument Setup: A thermogravimetric analyzer is calibrated for both temperature and mass.

-

Sample Preparation: A small, accurately weighed sample of 1,8-cyclotetradecadiyne is placed in the TGA pan.

-

Isothermal Measurements: The sample is heated to a series of constant temperatures below its melting point under a controlled flow of an inert gas (e.g., nitrogen). At each temperature, the rate of mass loss due to sublimation is measured.

-

Data Analysis: The rates of mass loss at different temperatures are used in conjunction with the Clausius-Clapeyron equation to determine the enthalpy of sublimation. This method relies on the relationship between the vapor pressure of the substance and its temperature.[5]

Computational Thermochemistry: A Powerful Predictive Tool

In parallel with experimental measurements, computational chemistry offers a powerful and increasingly accurate means of predicting thermochemical data. High-level ab initio methods can provide valuable insights into the energetic properties of molecules like 1,8-cyclotetradecadiyne.

High-Accuracy Composite Methods

For reliable thermochemical predictions, high-accuracy composite methods such as the Gaussian-n (G3, G4) theories and the Complete Basis Set (CBS) methods are employed.[6][7] These methods approximate a very high-level calculation by combining the results of several lower-level calculations with different basis sets, along with empirical corrections.

Workflow for Calculating Enthalpy of Formation:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of 1,8-cyclotetradecadiyne is first optimized at a lower level of theory, typically a density functional theory (DFT) method like B3LYP with a suitable basis set (e.g., 6-31G(d)). A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets on the optimized geometry. The specific combination of calculations depends on the chosen composite method (e.g., G4(MP2) or CBS-QB3).

-

Extrapolation and Correction: The results of these calculations are combined in a specific formula to extrapolate to the complete basis set limit and to account for higher-order electron correlation effects. Empirical corrections are often included to compensate for known systematic deficiencies in the theoretical methods.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation at 298.15 K (ΔH°f,298) is typically calculated using the atomization energy method. This involves calculating the total energy of the molecule and the energies of its constituent atoms at the same level of theory. The difference, after accounting for ZPVE and thermal corrections, gives the atomization enthalpy. The gas-phase enthalpy of formation is then derived using the known experimental enthalpies of formation of the gaseous atoms.

Illustrative DOT Graph for the Thermochemical Data Workflow:

Caption: Workflow for determining the thermochemical data of 1,8-cyclotetradecadiyne.

Summary of Thermochemical Data for 1,8-Cyclotetradecadiyne

The following table summarizes the available experimental thermochemical data for 1,8-cyclotetradecadiyne, primarily sourced from the NIST WebBook and Cheméo databases.

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 313.80 ± 4.00 | kJ/mol | Combustion Calorimetry | [8] |

| Standard Molar Enthalpy of Formation (solid, 298.15 K) | 147.70 ± 2.30 | kJ/mol | Derived | [8] |

| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | -8515.20 ± 1.70 | kJ/mol | Combustion Calorimetry | [8] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 166.10 | kJ/mol | Derived | [8] |

| Enthalpy of Fusion | 22.60 | kJ/mol | - | [8] |

| Melting Point | 370.00 ± 0.30 | K | - | [8] |

Conclusion

This technical guide has provided a detailed overview of the thermochemical data for 1,8-cyclotetradecadiyne, encompassing both experimental and computational approaches. The importance of high-purity samples, obtained through well-defined synthetic and purification protocols, cannot be overstated for the acquisition of accurate experimental data. Bomb calorimetry and thermogravimetric analysis stand as the primary experimental techniques for determining the enthalpy of combustion and sublimation, respectively. Concurrently, high-accuracy computational methods like G4 and CBS-QB3 theories provide a robust framework for predicting and validating these thermochemical properties. The data presented herein serves as a valuable resource for researchers in chemistry and drug development, enabling a deeper understanding of the energetic landscape of this strained macrocyclic diyne and facilitating its application in innovative molecular design and synthesis.

References

-

Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols". Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]

-

Hay, A. S. (1962). "Oxidative Coupling of Acetylenes. II". The Journal of Organic Chemistry, 27(9), 3320-3321. [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

-

Parr Instrument Company. (n.d.). Oxygen Bomb Calorimeters. Retrieved from [Link]

-

Price, D. M. (2000). "Temperature calibration of thermogravimetric analyzers". Journal of Thermal Analysis and Calorimetry, 60(3), 975-982. [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). "Gaussian-4 theory". The Journal of Chemical Physics, 126(8), 084108. [Link]

-

Montgomery, J. A., Frisch, M. J., Ochterski, J. W., & Petersson, G. A. (1999). "A complete basis set model chemistry. VI. Use of density functional geometries and frequencies". The Journal of Chemical Physics, 110(6), 2822-2827. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,8-Cyclotetradecadiyne. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Glaser coupling - Wikipedia [en.wikipedia.org]

- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 3. mt.com [mt.com]

- 4. Construction of a tetrabenzotetrathia[8]circulene by a “fold-in” oxidative fusion reaction: synthesis and optical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Strained Macrocycle: A Technical Guide to the Crystal Structure of 1,8-Cyclotetradecadiyne

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray structure of 1,8-cyclotetradecadiyne, a fundamental medium-ring diyne. The inherent ring strain and conformational flexibility of such macrocycles make their solid-state arrangement crucial for understanding their physical properties and reactivity. This document details the synthesis and crystallization protocols, the crystallographic data collection methodology, and an in-depth analysis of the molecular geometry and supramolecular packing. The structural data presented herein is foundational for researchers in materials science, medicinal chemistry, and supramolecular engineering, offering a validated starting point for computational modeling and the design of novel molecular architectures.

Introduction: The Challenge of the Medium Ring

Cyclic alkadiynes are a fascinating class of molecules where the rigidity of sp-hybridized carbon atoms is confined within a flexible aliphatic chain. 1,8-Cyclotetradecadiyne (C₁₄H₂₀) serves as a canonical example of a medium-sized ring system, presenting a unique interplay between conformational freedom and the geometric constraints imposed by the two opposing alkyne linkages[1]. Understanding the three-dimensional structure of this molecule is not merely an academic exercise; it provides critical insights into how ring strain is accommodated and influences the overall molecular shape. This, in turn, dictates the molecule's packing in the solid state, affecting properties such as melting point, solubility, and solid-state reactivity.

For drug development professionals, macrocycles like this represent important scaffolds. Their semi-rigid nature can pre-organize functional groups for optimal binding to biological targets, while their conformational flexibility can be tuned to improve pharmacokinetic properties. For materials scientists, such diynes are precursors for polymerization and the formation of novel carbon allotropes. This guide, therefore, aims to provide a detailed, authoritative blueprint of the 1,8-cyclotetradecadiyne crystal structure to serve as a cornerstone for these research endeavors.

Synthesis and Single-Crystal Growth

The synthesis of macrocyclic diynes is most effectively achieved through the oxidative coupling of terminal diynes, a method that favors intramolecular cyclization under high-dilution conditions. The seminal synthesis and crystallization of 1,8-cyclotetradecadiyne was reported by Dale, Hubert, and King in 1963, and their approach remains a benchmark[1].

Causality in Synthetic Strategy

The choice of an intramolecular oxidative coupling reaction is dictated by several factors:

-

Precursor Accessibility: The linear precursor, 1,7-octadiyne, is readily prepared or commercially available.

-

Reaction Efficiency: The Eglinton coupling, which utilizes a stoichiometric amount of a copper(II) salt like copper(II) acetate in a coordinating solvent such as pyridine, is a robust and high-yielding reaction for forming C(sp)-C(sp) bonds.

-

High-Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is conducted under high-dilution conditions. This ensures that the concentration of the precursor is low enough that the reactive ends of a single molecule are statistically more likely to find each other than to react with a different molecule.

Self-Validating Experimental Protocol: Synthesis & Crystallization

This protocol is based on the principles outlined by Dale et al. and represents a standard, verifiable method for obtaining high-quality single crystals[1].

Step 1: Preparation of High-Dilution Reaction Setup

-

A three-neck round-bottom flask of appropriate volume (e.g., 2 L) is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge the flask with 1 L of pyridine and 10 g of copper(II) acetate monohydrate.

-

Heat the mixture to 55-60 °C with vigorous stirring to ensure the formation of the copper-pyridine complex.

Step 2: Precursor Addition

-

Dissolve 2.65 g (25 mmol) of 1,7-octadiyne in 250 mL of diethyl ether.

-

Add this solution to the dropping funnel.

-

Add the 1,7-octadiyne solution dropwise to the vigorously stirred copper(II) acetate solution over a period of 8-10 hours. The slow addition is critical for maintaining high-dilution conditions.

Step 3: Reaction and Workup

-

After the addition is complete, stir the reaction mixture at 60 °C for an additional 2 hours.

-

Cool the mixture to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure. Resuspend the residue in chloroform and filter to remove insoluble copper salts.

-

Wash the organic phase sequentially with dilute HCl (to remove pyridine) and water. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

Step 4: Purification and Crystallization

-

Purify the crude 1,8-cyclotetradecadiyne by column chromatography on silica gel, eluting with hexane.

-

Combine the fractions containing the pure product and remove the solvent.

-

Critical Step for Crystal Growth: Dissolve the purified product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then store it at 4 °C for 24-48 hours. Colorless, needle-like crystals suitable for X-ray diffraction will form. The slow cooling process is essential to allow the molecules to organize into a well-defined crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of a crystal structure is a definitive analytical method that provides precise atomic coordinates. The protocol described here reflects a standard workflow for ensuring data quality and structural accuracy.

Experimental Workflow: SC-XRD

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

The Crystal Structure of 1,8-Cyclotetradecadiyne

The crystallographic data deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 100372 provides the definitive structure of this molecule[2].

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters from the structure determination by Dale, Hubert, and King[1].

| Parameter | Value |

| Empirical Formula | C₁₄H₂₀ |

| Formula Weight | 188.31 g/mol |

| CCDC Deposition No. | 100372 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.17 |

| b (Å) | 8.12 |

| c (Å) | 8.94 |

| α (°) | 90 |

| β (°) | 114.4 |

| γ (°) | 90 |

| Volume (ų) | 605 |

| Z | 2 |

| Temperature | Room Temperature |

| Radiation (Å) | Cu Kα (1.5418) |

Data sourced from the original 1963 publication. These values are the foundation for the entire structural discussion.

Molecular Geometry and Conformation

The single-crystal structure reveals that the molecule adopts a centrosymmetric "chair-like" conformation. The molecule is positioned around a center of inversion in the unit cell, meaning that only half of the molecule is crystallographically unique.

Caption: Molecular structure of one half of 1,8-cyclotetradecadiyne.

Key observations regarding the molecular geometry include:

-

Alkyne Linearity: The C-C≡C-C fragments are nearly linear, with bond angles approaching 180°. This rigidity forces the attached polymethylene chains into a specific arrangement.

-

Bond Lengths: The C≡C triple bond length is consistent with typical values (~1.19 Å). The adjacent C(sp)-C(sp³) single bonds are slightly shorter than standard C-C bonds, a common feature resulting from the increased s-character of the sp-hybridized carbon atom.

-

Conformation: The five-carbon methylene bridges on each side of the molecule adopt a staggered conformation to minimize steric strain. The overall shape is dictated by the need to span the ~4.7 Å distance between the ends of the two rigid diyne rods while maintaining reasonable bond angles and torsion angles within the methylene chains.

Supramolecular Assembly and Crystal Packing

As a non-polar hydrocarbon, the crystal packing of 1,8-cyclotetradecadiyne is governed primarily by weak van der Waals interactions. The molecules pack in a herringbone-like motif, a common and efficient packing strategy for relatively planar or rod-like molecules. This arrangement maximizes the contact surface area between adjacent molecules, thereby maximizing the stabilizing dispersion forces. There are no classical hydrogen bonds present to direct the packing. The analysis of intermolecular short contacts does not reveal any unusual interactions, suggesting a structure governed by steric fit and non-directional van der Waals forces.

Conclusion and Outlook

This guide has detailed the definitive crystal structure of 1,8-cyclotetradecadiyne, grounded in the foundational work of Dale, Hubert, and King[1]. The molecule adopts a centrosymmetric, chair-like conformation, efficiently packing in a monoclinic unit cell driven by van der Waals forces. The provided protocols for synthesis and crystallographic analysis represent robust, self-validating methodologies for researchers working with this and related macrocyclic systems.

For drug discovery teams, this rigid, well-defined core structure provides a reliable model for computational chemistry, including docking studies and the design of more complex macrocyclic drugs. For materials scientists, this structural data is essential for understanding how these molecules will arrange in thin films or act as precursors in solid-state polymerization reactions. Future work may involve co-crystallization studies to explore how this simple macrocycle interacts with other molecules or computational analysis using modern techniques like Hirshfeld surface analysis to quantify the subtle intermolecular interactions that govern its solid-state architecture.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137070, 1,8-Cyclotetradecadiyne. Available: [Link].

-

Dale, J., Hubert, A. J., & King, G. S. D. (1963). Macrocyclic compounds. Part I. Synthesis of macrocyclic polyynes: conformational effects in ring formation and in physical properties. Journal of the Chemical Society (Resumed), 73-84. Available: [Link].

Sources

- 1. 13. Macrocyclic compounds. Part I. Synthesis of macrocyclic polyynes: conformational effects in ring formation and in physical properties - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 1,8-Cyclotetradecadiyne | C14H20 | CID 137070 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1,8-Cyclotetradecadiyne

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of my expertise. This guide is crafted to provide a comprehensive and practical understanding of the spectroscopic characteristics of 1,8-cyclotetradecadiyne, a fascinating macrocyclic diyne. We will delve into the nuances of its synthesis and the interpretation of its spectral data, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles. This document is designed to be a self-validating resource, grounded in authoritative data and methodologies, to empower your research and development endeavors.

Introduction to 1,8-Cyclotetradecadiyne: A Macrocyclic Diyne

1,8-Cyclotetradecadiyne (C₁₄H₂₀) is a cyclic hydrocarbon featuring a 14-membered ring containing two conjugated triple bonds. Its molecular weight is 188.31 g/mol .[1] The structure of this molecule, with its considerable ring strain and the unique electronic environment of the diyne functionality, gives rise to distinctive spectroscopic features. Understanding these features is paramount for its identification, characterization, and potential application in various fields, including materials science and as a building block in complex organic synthesis.

Molecular Structure:

Caption: 2D representation of 1,8-Cyclotetradecadiyne.

Synthesis of 1,8-Cyclotetradecadiyne: A Practical Approach

The synthesis of macrocycles like 1,8-cyclotetradecadiyne often presents challenges due to the entropic unfavorability of ring closure. A highly effective method for the synthesis of cyclic conjugated diynes is the gold-catalyzed oxidative coupling of terminal alkynes.[2] This approach offers advantages over traditional copper-promoted couplings, including faster reaction rates and higher efficiency in macrocyclization.[2]

Proposed Synthetic Pathway: Gold-Catalyzed Oxidative Coupling

A plausible synthetic route to 1,8-cyclotetradecadiyne involves the intramolecular oxidative coupling of a suitable linear precursor.

Caption: Proposed synthesis of 1,8-cyclotetradecadiyne.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on the gold-catalyzed oxidative coupling of diynes.[2] Optimization may be required for the specific synthesis of 1,8-cyclotetradecadiyne.

Objective: To synthesize 1,8-cyclotetradecadiyne via intramolecular oxidative coupling.

Materials:

-

Linear terminal diyne precursor

-

Tetrabutylammonium tetrachloroaurate(III) ([(n-Bu)₄N][AuCl₄])

-

Appropriate solvent (e.g., dichloromethane)

-

High-dilution setup

Procedure:

-

Catalyst Preparation: Prepare a stock solution of the gold catalyst in the chosen solvent.

-

Reaction Setup: Assemble a high-dilution apparatus. This typically involves two syringe pumps to slowly add the substrate and the catalyst to a larger volume of solvent simultaneously. This technique favors intramolecular cyclization over intermolecular polymerization.

-

Reaction Execution:

-

Charge the reaction flask with the bulk of the solvent.

-

Load one syringe with a solution of the linear terminal diyne precursor.

-

Load the second syringe with the gold catalyst solution.

-

Simultaneously and slowly, add the contents of both syringes to the reaction flask over an extended period (e.g., several hours) with vigorous stirring.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification:

-

Upon completion, quench the reaction.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1,8-cyclotetradecadiyne.

-

Spectroscopic Analysis of 1,8-Cyclotetradecadiyne

The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural characterization of 1,8-cyclotetradecadiyne.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1,8-cyclotetradecadiyne, the key vibrational modes are the C-H stretches of the methylene groups and the C≡C triple bond stretch.

Expected Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (sp³) | ~2850-2960 | Medium to Strong | Stretching vibrations of the methylene (CH₂) groups in the macrocycle. The exact positions can be influenced by ring strain. |

| C≡C | ~2100-2260 | Weak | The C≡C stretch for an internal alkyne is typically weak and may be absent in highly symmetrical molecules. Its presence confirms the diyne functionality.[3] |

Data Acquisition Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument's beam path.

-

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetry of 1,8-cyclotetradecadiyne, a relatively simple NMR spectrum is expected.